HMG-CoA

Description

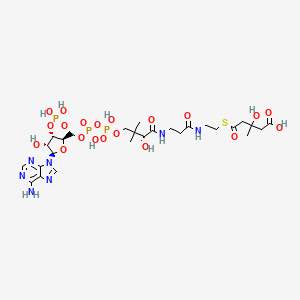

Structure

2D Structure

Properties

Molecular Formula |

C27H44N7O20P3S |

|---|---|

Molecular Weight |

911.7 g/mol |

IUPAC Name |

5-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-hydroxy-3-methyl-5-oxopentanoic acid |

InChI |

InChI=1S/C27H44N7O20P3S/c1-26(2,21(40)24(41)30-5-4-15(35)29-6-7-58-17(38)9-27(3,42)8-16(36)37)11-51-57(48,49)54-56(46,47)50-10-14-20(53-55(43,44)45)19(39)25(52-14)34-13-33-18-22(28)31-12-32-23(18)34/h12-14,19-21,25,39-40,42H,4-11H2,1-3H3,(H,29,35)(H,30,41)(H,36,37)(H,46,47)(H,48,49)(H2,28,31,32)(H2,43,44,45)/t14-,19-,20-,21+,25-,27?/m1/s1 |

InChI Key |

CABVTRNMFUVUDM-SJBCKIPMSA-N |

SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(C)(CC(=O)O)O)O |

Isomeric SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CC(C)(CC(=O)O)O)O |

Canonical SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(C)(CC(=O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

HMG-CoA Reductase: A Deep Dive into its Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase (HMGR) is a pivotal enzyme in cellular metabolism, catalyzing the rate-limiting step in the mevalonate (B85504) pathway. This pathway is responsible for the biosynthesis of a vast array of essential molecules, including cholesterol, steroid hormones, and non-sterol isoprenoids. Due to its critical role, HMGR is a major target for therapeutic intervention, most notably by the widely prescribed cholesterol-lowering drugs known as statins. This technical guide provides a comprehensive exploration of the intricate mechanism of action of this compound reductase, detailing its catalytic process, the structural basis of its function, and the multifaceted regulatory networks that control its activity. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and the study of metabolic pathways.

The Catalytic Mechanism of this compound Reductase

The enzymatic reaction catalyzed by this compound reductase is a four-electron reduction of (S)-HMG-CoA to (R)-mevalonate, utilizing two molecules of NADPH as the reducing agent.[1] The overall reaction is as follows:

(S)-HMG-CoA + 2 NADPH + 2 H⁺ → (R)-mevalonate + 2 NADP⁺ + Coenzyme A

This seemingly straightforward conversion is a complex multi-step process involving two successive hydride transfers from NADPH. The reaction is understood to proceed through two key intermediates: mevaldyl-CoA and mevaldehyde.[1]

The proposed catalytic cycle can be summarized in the following steps:

-

Binding of Substrates: The reaction initiates with the binding of the first molecule of NADPH and the substrate, this compound, to the active site of the enzyme.

-

First Hydride Transfer: A hydride ion is transferred from the bound NADPH to the thioester carbonyl carbon of this compound. This reduction results in the formation of a tetrahedral intermediate, the hemithioacetal mevaldyl-CoA.[1] The oxyanion of this intermediate is stabilized by interactions with conserved active site residues.

-

Release of Coenzyme A and Formation of Mevaldehyde: The mevaldyl-CoA intermediate collapses, leading to the release of Coenzyme A and the formation of the mevaldehyde intermediate. The exact mechanism of Coenzyme A release and whether mevaldehyde remains bound to the enzyme or is transiently released into the solvent is a subject of ongoing research. The Kₘ values for mevaldehyde are in the micromolar to millimolar range, which suggests it could potentially dissociate.[1]

-

Binding of the Second NADPH: A second molecule of NADPH binds to the enzyme. This binding event is crucial for the subsequent reduction step.

-

Second Hydride Transfer: A second hydride transfer occurs from the newly bound NADPH to the aldehyde carbonyl carbon of mevaldehyde. This final reduction step yields the product, (R)-mevalonate.

-

Product Release: Finally, mevalonate and the second molecule of NADP⁺ are released from the active site, returning the enzyme to its initial state, ready for another catalytic cycle.

Key Active Site Residues and Structural Features

The catalytic activity of this compound reductase is dependent on a constellation of highly conserved amino acid residues within its active site. X-ray crystallography and site-directed mutagenesis studies have been instrumental in identifying these key players and elucidating their roles.[1][2] The active site is located at the interface of a dimer, with residues from both monomers contributing to substrate and cofactor binding.[3]

Key catalytic residues include:

-

Glutamic Acid (Glu): A conserved glutamate (B1630785) residue acts as a general acid, protonating the hydroxyl group of the tetrahedral intermediate, facilitating the release of Coenzyme A.[1]

-

Aspartic Acid (Asp): An aspartate residue is involved in orienting the substrate and stabilizing the catalytic conformation of the active site.

-

Lysine (B10760008) (Lys): A critical lysine residue plays a role in binding the HMG moiety of the substrate and in stabilizing the negative charge of the reaction intermediates.[1]

-

Histidine (His): A histidine residue is also implicated in the catalytic mechanism, potentially involved in proton transfer steps.

A significant structural feature of this compound reductase is a flexible "flap domain." This domain is disordered in the absence of bound substrates but becomes ordered and closes over the active site upon substrate and cofactor binding. This conformational change is thought to shield the reaction intermediates from the solvent and to facilitate the sequential binding and release of substrates and products.[1]

Quantitative Data on this compound Reductase Kinetics

The kinetic parameters of this compound reductase have been characterized in various organisms. These parameters provide valuable insights into the enzyme's efficiency and its affinity for its substrates. The following tables summarize key kinetic data for this compound reductase from different species and the inhibition constants for various statins.

| Species | Substrate/Cofactor | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Reference |

| Homo sapiens | This compound | 4 | N/A | N/A | [4] |

| Streptococcus pneumoniae | This compound | 13 ± 2 | 1.8 ± 0.1 | 1.4 x 10⁵ | |

| Streptococcus pneumoniae | NADPH | 37 ± 5 | 1.8 ± 0.1 | 4.9 x 10⁴ | |

| Streptococcus pneumoniae | NADH | 1300 ± 200 | 0.23 ± 0.02 | 1.8 x 10² | |

| Burkholderia cenocepacia | This compound | 25 ± 2 | 14.2 ± 0.3 | 5.7 x 10⁵ | [5] |

| Burkholderia cenocepacia | NADH | 20 ± 2 | 14.2 ± 0.3 | 7.1 x 10⁵ | [5] |

| Burkholderia cenocepacia | NADPH | 130 ± 10 | 1.9 ± 0.1 | 1.5 x 10⁴ | [5] |

Table 1: Kinetic Parameters of this compound Reductase from Various Species. N/A indicates data not available in the cited sources.

| Statin | Kᵢ (nM) | Reference |

| Pravastatin | 250 | [4][6] |

| Fluvastatin | 2-250 | [4][6] |

| Cerivastatin | 2-250 | [4][6] |

| Atorvastatin | 14 | [4] |

| Rosuvastatin | 2-250 | [4][6] |

Table 2: Inhibition Constants (Kᵢ) of Various Statins for this compound Reductase.

Experimental Protocols

The elucidation of the this compound reductase mechanism has been the result of decades of research employing a variety of experimental techniques. Below are detailed methodologies for key experiments.

This compound Reductase Activity Assay (Spectrophotometric Method)

This assay measures the rate of NADPH oxidation by monitoring the decrease in absorbance at 340 nm.

Materials:

-

Purified this compound reductase

-

Assay Buffer: 100 mM potassium phosphate (B84403) (pH 7.4), 120 mM KCl, 1 mM EDTA, 5 mM DTT

-

This compound solution

-

NADPH solution

-

96-well UV-transparent microplate

-

Microplate reader capable of kinetic measurements at 340 nm

Procedure:

-

Prepare a working solution of this compound reductase in pre-warmed assay buffer.

-

To each well of the microplate, add the test compounds or vehicle control.

-

Add 50 µL of the enzyme solution to each well and incubate for 15 minutes at 37°C.

-

Prepare a reaction mix containing this compound and NADPH in pre-warmed assay buffer.

-

Initiate the reaction by adding 50 µL of the reaction mix to each well.

-

Immediately place the microplate in a plate reader pre-heated to 37°C.

-

Measure the decrease in absorbance at 340 nm at regular intervals (e.g., every 30-60 seconds) for 10-20 minutes.

-

Calculate the rate of reaction (mOD/min) from the linear portion of the kinetic curve.

Site-Directed Mutagenesis of this compound Reductase

This technique is used to substitute specific amino acid residues in the enzyme to investigate their role in catalysis and substrate binding.

Materials:

-

Template plasmid DNA containing the this compound reductase gene

-

Mutagenic oligonucleotide primers (forward and reverse)

-

High-fidelity DNA polymerase (e.g., PfuUltra)

-

dNTP mix

-

DpnI restriction enzyme

-

Competent E. coli cells

Procedure:

-

Primer Design: Design forward and reverse primers (typically 25-45 bases in length) containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C.

-

PCR Amplification: Perform PCR using the template plasmid and the mutagenic primers. The PCR cycling parameters will depend on the polymerase and plasmid size. A typical program includes an initial denaturation, followed by 16-18 cycles of denaturation, annealing, and extension, and a final extension step.

-

DpnI Digestion: Following PCR, add DpnI to the reaction mixture and incubate at 37°C for 1-2 hours. DpnI digests the parental, methylated template DNA, leaving the newly synthesized, mutated plasmid intact.

-

Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

-

Selection and Sequencing: Plate the transformed cells on selective media. Isolate plasmid DNA from the resulting colonies and sequence the this compound reductase gene to confirm the presence of the desired mutation.

-

Protein Expression and Characterization: Express the mutant this compound reductase protein and purify it. Characterize the kinetic properties of the mutant enzyme using the activity assay described above to determine the impact of the mutation.

Visualizing the Molecular Landscape

To better understand the complex processes involved in this compound reductase function and regulation, the following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows.

Caption: Catalytic mechanism of this compound reductase.

Caption: SREBP-mediated transcriptional regulation of this compound reductase.

Caption: Experimental workflow for site-directed mutagenesis of this compound reductase.

Conclusion

The mechanism of this compound reductase is a testament to the elegance and complexity of enzymatic catalysis. Through a coordinated series of substrate binding, hydride transfers, and conformational changes, this enzyme efficiently produces mevalonate, a crucial precursor for a multitude of essential biomolecules. The intricate regulation of HMGR at multiple levels underscores its central role in maintaining cellular homeostasis. A thorough understanding of its mechanism of action, supported by detailed kinetic and structural data, is paramount for the continued development of novel therapeutic agents that target this key enzyme in human physiology and disease. This guide provides a foundational resource for professionals dedicated to advancing our knowledge in this critical area of biomedical research.

References

- 1. The Increasingly Complex Mechanism of this compound Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The 3-hydroxy-3-methylglutaryl coenzyme-A (this compound) reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Atomic-Level Perspective of this compound-Reductase: The Target Enzyme to Treat Hypercholesterolemia [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Kinetic characterization of an oxidative, cooperative this compound reductase from Burkholderia cenocepacia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

The Pivotal Role of HMG-CoA Synthase in the Cholesterol Synthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase (EC 2.3.3.10) is a critical enzyme that catalyzes the condensation of acetyl-CoA and acetoacetyl-CoA to form this compound. This reaction is a fundamental step in two major metabolic pathways: cholesterol biosynthesis and ketogenesis. In humans, two principal isoforms of this compound synthase exist, each with distinct subcellular localizations and physiological roles. The cytosolic isoform, HMGCS1, is dedicated to the mevalonate (B85504) pathway, which is responsible for the synthesis of cholesterol and other non-sterol isoprenoids. Conversely, the mitochondrial isoform, HMGCS2, is the rate-limiting enzyme in the pathway of ketogenesis, producing ketone bodies as an alternative energy source during periods of fasting or carbohydrate restriction. This technical guide provides a comprehensive overview of the function, regulation, and experimental analysis of this compound synthase, with a particular focus on the cholesterol synthesis pathway.

Introduction to this compound Synthase

This compound synthase is a key player in cellular metabolism, positioned at a crucial branch point. The product of its catalytic activity, this compound, can be directed towards either cholesterol synthesis in the cytosol or ketone body formation in the mitochondria.[1][2] This strict compartmentalization is essential for the independent regulation of these two vital pathways.

-

Cytosolic this compound Synthase (HMGCS1): This isoform is an integral component of the mevalonate pathway, which is the sole route for the de novo synthesis of cholesterol and numerous non-sterol isoprenoids essential for various cellular functions, including protein prenylation and the synthesis of coenzyme Q.[2] The expression and activity of HMGCS1 are tightly regulated to maintain cholesterol homeostasis.

-

Mitochondrial this compound Synthase (HMGCS2): Located in the mitochondrial matrix, primarily in the liver, HMGCS2 channels acetyl-CoA derived from fatty acid oxidation into the production of ketone bodies (acetoacetate and β-hydroxybutyrate).[1][3] This process is crucial for providing energy to extrahepatic tissues, such as the brain and heart, during periods of prolonged fasting or in pathological states like diabetic ketoacidosis.[4]

Enzymatic Reaction and Mechanism

This compound synthase catalyzes the following reaction:

Acetyl-CoA + Acetoacetyl-CoA → (S)-3-hydroxy-3-methylglutaryl-CoA + CoA

The reaction mechanism is a ping-pong kinetic mechanism involving a covalent acetyl-enzyme intermediate. A key catalytic cysteine residue in the active site acts as a nucleophile, attacking the acetyl-CoA to form a thioester linkage and releasing the first product, Coenzyme A. Subsequently, acetoacetyl-CoA enters the active site and is condensed with the acetyl group to form this compound, the final product.[4]

Quantitative Data: A Comparative Analysis of HMGCS1 and HMGCS2

A precise understanding of the kinetic properties of the this compound synthase isoforms is crucial for dissecting their distinct physiological roles and for the development of isoform-specific inhibitors. While comprehensive, directly comparable kinetic data for the human enzymes under identical experimental conditions are not extensively reported in a single source, the following table summarizes available data and highlights the known differences.

| Kinetic Parameter | HMGCS1 (Cytosolic) | HMGCS2 (Mitochondrial) | Substrate | Notes |

| Km (acetyl-CoA) | 294 µM (Chicken) | Data not readily available | Acetyl-CoA | Km for the human enzyme is not specified in the search results.[5] |

| Km (acetoacetyl-CoA) | Data not readily available | Data not readily available | Acetoacetyl-CoA | Specific Km values for the human isoforms with this substrate are not available in the provided search results. |

| Vmax | 4.4 µmol/min/mg (Chicken) | Data not readily available | Acetyl-CoA | Vmax for the human enzyme is not specified in the search results.[5] |

| kcat | Data not readily available | Data not readily available | - | Catalytic turnover numbers for the human isoforms are not available in the provided search results. |

| kcat/Km | Data not readily available | Data not readily available | - | Catalytic efficiency for the human isoforms is not available in the provided search results. |

It is important to note that kinetic parameters can vary significantly depending on the species, experimental conditions (e.g., pH, temperature), and the purity of the enzyme preparation.

Regulation of HMGCS1 in the Cholesterol Synthesis Pathway

The expression of the HMGCS1 gene is intricately regulated to ensure cellular cholesterol levels are maintained within a narrow range. The primary mechanism of this regulation is at the transcriptional level, orchestrated by the Sterol Regulatory Element-Binding Protein (SREBP) family of transcription factors.[6][7]

The SREBP Pathway

SREBPs are membrane-bound transcription factors that, in response to low cellular sterol levels, are proteolytically cleaved and activated. The mature, soluble N-terminal domain of the SREBP then translocates to the nucleus, where it binds to specific DNA sequences known as Sterol Regulatory Elements (SREs) in the promoter regions of target genes.[7][8] This binding initiates the transcription of genes involved in cholesterol synthesis and uptake, including HMGCS1. SREBP-2 is considered the primary regulator of cholesterol metabolism.[6][7]

The promoter of the HMGCS1 gene contains SREs that are recognized and bound by activated SREBPs, leading to an increase in HMGCS1 transcription when cellular cholesterol levels are low.[9] Studies on the hamster this compound synthase gene have identified multiple SREs in the 5' flanking region that are essential for sterol-mediated regulation.[10] All three major SREBP isoforms (SREBP-1a, SREBP-1c, and SREBP-2) have been shown to bind and transactivate the HMGCS1 promoter.[11]

Inhibitors of this compound Synthase

While statins, which inhibit the downstream enzyme this compound reductase, are widely used as cholesterol-lowering drugs, there has also been interest in targeting this compound synthase. Several natural products have been identified as potent inhibitors of this compound synthase.

| Inhibitor | Class | Target Enzyme | IC50 | Mechanism of Action |

| Hymeglusin (F-244, L-659,699) | β-lactone | Cytosolic this compound Synthase | 0.12 µM (rat liver) | Irreversible covalent modification of the active site cysteine (Cys129 in rat).[12][13][14] |

| Oxetan-2-ones | β-lactone | Yeast this compound Synthase | ~2-10 µM | Covalent modification of the active site cysteine.[13] |

Hymeglusin, also known as F-244 and L-659,699, is a fungal metabolite that acts as a potent and specific inhibitor of this compound synthase.[12][15] Its β-lactone ring is highly reactive and forms a covalent thioester adduct with the catalytic cysteine residue in the enzyme's active site, leading to irreversible inhibition.[13][16]

Experimental Protocols

Recombinant Expression and Purification of His-tagged Human HMGCS1

This protocol describes the expression of N-terminally His-tagged human HMGCS1 in E. coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector containing the human HMGCS1 cDNA with an N-terminal His-tag (e.g., pET vector)

-

Luria-Bertani (LB) medium and agar (B569324) plates containing the appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis Buffer: 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0

-

Wash Buffer: 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0

-

Elution Buffer: 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0

-

Ni-NTA Agarose (B213101) resin

-

cOmplete™ Protease Inhibitor Cocktail (Roche)

-

DNase I

Procedure:

-

Transformation and Expression:

-

Transform the HMGCS1 expression vector into competent E. coli BL21(DE3) cells and plate on LB agar with the appropriate antibiotic.

-

Inoculate a single colony into a starter culture of LB medium with antibiotic and grow overnight at 37°C with shaking.

-

Inoculate a large-scale culture with the overnight starter culture and grow at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to incubate at a lower temperature (e.g., 18-25°C) for 16-20 hours.

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.

-

-

Cell Lysis:

-

Resuspend the cell pellet in ice-cold Lysis Buffer (approximately 5 mL per gram of wet cell paste).

-

Add protease inhibitors and DNase I to the suspension.

-

Lyse the cells by sonication on ice or by using a French press.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

-

-

IMAC Purification:

-

Equilibrate the Ni-NTA agarose resin with Lysis Buffer.

-

Add the clarified lysate to the equilibrated resin and incubate with gentle mixing for 1 hour at 4°C to allow binding of the His-tagged protein.

-

Load the lysate-resin slurry onto a chromatography column.

-

Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.

-

Elute the His-tagged HMGCS1 with 5-10 column volumes of Elution Buffer. Collect fractions and monitor protein elution by measuring absorbance at 280 nm.

-

-

Protein Analysis and Storage:

-

Analyze the eluted fractions by SDS-PAGE to assess purity.

-

Pool the fractions containing pure HMGCS1 and dialyze against a suitable storage buffer (e.g., PBS with 10% glycerol (B35011) and 1 mM DTT).

-

Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

-

Aliquot the purified protein and store at -80°C.

-

This compound Synthase Activity Assay (Spectrophotometric)

This assay measures the activity of this compound synthase by monitoring the release of Coenzyme A (CoA-SH), which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product that absorbs at 412 nm.

Materials:

-

Purified this compound synthase

-

Acetyl-CoA

-

Acetoacetyl-CoA

-

DTNB

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0

-

Spectrophotometer or microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of acetyl-CoA, acetoacetyl-CoA, and DTNB in the Assay Buffer.

-

Keep all solutions on ice.

-

-

Assay Reaction:

-

In a cuvette or microplate well, prepare a reaction mixture containing Assay Buffer, DTNB (final concentration ~0.1 mM), and acetyl-CoA (at a saturating concentration).

-

Pre-incubate the mixture at the desired assay temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding a known amount of purified this compound synthase.

-

Immediately start monitoring the increase in absorbance at 412 nm over time.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot.

-

The rate of CoA-SH production can be calculated using the molar extinction coefficient of the TNB²⁻ product at 412 nm (14,150 M⁻¹cm⁻¹).

-

To determine the Km for acetoacetyl-CoA, vary its concentration while keeping the concentration of acetyl-CoA constant and fit the data to the Michaelis-Menten equation.

-

This compound Synthase Activity Assay (Radiochemical)

This highly sensitive assay measures the incorporation of a radiolabeled acetyl group from [¹⁴C]acetyl-CoA into this compound.

Materials:

-

Purified this compound synthase or cell lysate

-

[1-¹⁴C]Acetyl-CoA

-

Acetoacetyl-CoA

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5

-

6 M HCl (for stopping the reaction)

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, prepare the reaction mixture containing Assay Buffer, acetoacetyl-CoA, and [1-¹⁴C]acetyl-CoA.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Reaction Initiation and Termination:

-

Initiate the reaction by adding the enzyme preparation.

-

Incubate at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

-

Stop the reaction by adding a small volume of 6 M HCl.

-

-

Quantification:

-

The product, [¹⁴C]this compound, can be separated from the unreacted [¹⁴C]acetyl-CoA by methods such as thin-layer chromatography (TLC) or ion-exchange chromatography.

-

The amount of radioactivity incorporated into the this compound product is then quantified by liquid scintillation counting.

-

-

Data Analysis:

-

The specific activity of the enzyme is calculated based on the amount of product formed per unit time per amount of protein.

-

Conclusion

This compound synthase is a central enzyme in cellular metabolism, with its cytosolic isoform, HMGCS1, playing a vital role in the cholesterol synthesis pathway. The intricate regulation of HMGCS1 expression by the SREBP pathway underscores its importance in maintaining cholesterol homeostasis. The detailed experimental protocols provided in this guide offer a robust framework for researchers to investigate the kinetic properties, regulation, and inhibition of this key enzyme. A deeper understanding of this compound synthase will undoubtedly facilitate the development of novel therapeutic strategies for managing hypercholesterolemia and other metabolic disorders.

References

- 1. Not Just an Alternative Energy Source: Diverse Biological Functions of Ketone Bodies and Relevance of HMGCS2 to Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recombinant Human HMGCS1 Protein (His Tag) (A62220) [antibodies.com]

- 3. Mitochondrial 3-Hydroxy-3-Methylglutaryl-CoA Synthase Deficiency: Unique Presenting Laboratory Values and a Review of Biochemical and Clinical Features - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydroxymethylglutaryl-CoA synthase - Wikipedia [en.wikipedia.org]

- 5. prospecbio.com [prospecbio.com]

- 6. Targeting SREBP-2-Regulated Mevalonate Metabolism for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uniprot.org [uniprot.org]

- 8. Single nucleotide resolution of sterol regulatory region in promoter for 3-hydroxy-3-methylglutaryl coenzyme A reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. His-tag purification [protocols.io]

- 10. Isoform SREBP-1C of Sterol regulatory element-binding protein 1 - ProteoGenix US [us.proteogenix.science]

- 11. medchemexpress.com [medchemexpress.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. F-244 specifically inhibits 3-hydroxy-3-methylglutaryl coenzyme A synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Biochemical and Structural Basis for Inhibition of Enterococcus faecalis this compound Synthase, mvaS, by Hymeglusin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

The Mevalonate Pathway: A Deep Dive into the Discovery and History of HMG-CoA Reductase

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase pathway, also known as the mevalonate (B85504) pathway, is a critical metabolic route essential for the synthesis of cholesterol and a variety of other vital isoprenoids.[1] Its central role in cellular physiology, particularly in maintaining membrane fluidity and serving as a precursor for steroid hormones, has made it a subject of intense scientific scrutiny for over a century.[1][2] The discovery of this pathway and its rate-limiting enzyme, this compound reductase, has been a landmark in biochemistry and medicine, leading to the development of statins, a class of drugs that have revolutionized the management of hypercholesterolemia and cardiovascular disease.[3][4] This technical guide provides a comprehensive overview of the discovery and history of the this compound reductase pathway, detailing the key experiments, presenting quantitative data, and offering insights into the methodologies that paved the way for our current understanding.

Historical Perspective: Unraveling the Complexity of Cholesterol Biosynthesis

The journey to understanding the this compound reductase pathway is a story of meticulous research spanning several decades and involving numerous pioneering scientists.

Early Discoveries:

The story begins with the initial isolation of cholesterol from gallstones in 1784.[2] However, it was not until the 20th century that the intricate pathway of its biosynthesis began to be unraveled. The link between elevated blood cholesterol and coronary heart disease, first suggested in the early 1950s through epidemiological studies like the Framingham Heart Study, provided a major impetus for this research.[3]

Identifying the Rate-Limiting Step:

A pivotal moment came with the work of Konrad Bloch and Feodor Lynen, who were awarded the Nobel Prize in 1964 for their discoveries concerning the mechanism and regulation of cholesterol and fatty acid metabolism.[5] Their research, along with others, elucidated the complex, multi-step process that converts acetyl-CoA to cholesterol. A crucial finding was the identification of the conversion of this compound to mevalonate as the rate-limiting step in this pathway, a reaction catalyzed by the enzyme this compound reductase.[6] This discovery was significant because it highlighted this compound reductase as a prime target for therapeutic intervention to control cholesterol synthesis.[3]

The Dawn of the Statin Era:

The breakthrough in therapeutically targeting this pathway came from the dedicated work of Japanese microbiologist Akira Endo.[7] In the 1970s, inspired by the discovery of penicillin from a fungus, Endo hypothesized that microorganisms might produce inhibitors of cholesterol synthesis as a defense mechanism.[7][8] He and his team undertook a massive screening of over 6,000 microbial broths.[9] This painstaking effort led to the discovery of compactin (later named mevastatin), a potent inhibitor of this compound reductase, from the fungus Penicillium citrinum.[10][11]

Shortly after, researchers at Merck & Co. isolated a structurally similar and highly effective inhibitor, mevinolin (later known as lovastatin), from the fungus Aspergillus terreus.[3][9] These discoveries marked the birth of the statin class of drugs.

The Role of the LDL Receptor:

In parallel to the discovery of statins, Michael Brown and Joseph Goldstein were making groundbreaking discoveries about the regulation of cholesterol metabolism. Their research on cultured human fibroblasts from patients with familial hypercholesterolemia (FH) led to the discovery of the low-density lipoprotein (LDL) receptor and the process of receptor-mediated endocytosis.[12][13] They demonstrated that cells regulate their internal cholesterol levels by controlling the number of LDL receptors on their surface.[14] When intracellular cholesterol is low, the number of LDL receptors increases, leading to greater uptake of cholesterol from the blood. Their work, for which they were awarded the Nobel Prize in 1985, provided a crucial piece of the puzzle, explaining how statins, by inhibiting cholesterol synthesis, lead to an upregulation of LDL receptors and a subsequent decrease in plasma LDL cholesterol.

Core Signaling Pathways

The this compound reductase pathway and its regulation involve intricate signaling cascades. The following diagrams, generated using the DOT language, illustrate these key processes.

The this compound Reductase Pathway

Caption: The this compound Reductase Pathway.

SREBP-Mediated Regulation of Cholesterol Synthesis

Caption: SREBP-mediated regulation of this compound reductase.

Key Experimental Protocols

The discoveries in the this compound reductase pathway were underpinned by innovative experimental methodologies. This section details the core principles of some of these pivotal techniques.

This compound Reductase Activity Assay (Spectrophotometric Method)

This assay is a fundamental method for measuring the activity of this compound reductase and for screening potential inhibitors.[2][6]

Principle: The enzymatic activity of this compound reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ during the reduction of this compound to mevalonate.[15] The rate of NADPH consumption is directly proportional to the enzyme's activity.

Materials:

-

Purified this compound reductase or cell/tissue lysate containing the enzyme

-

Assay Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4, containing 1 mM EDTA and 10 mM DTT)

-

This compound substrate solution

-

NADPH solution

-

Inhibitor solution (for inhibition studies)

-

UV/Vis Spectrophotometer or microplate reader capable of reading at 340 nm

-

Cuvettes or 96-well UV-transparent plates

Procedure:

-

Preparation: Pre-warm the assay buffer and spectrophotometer to 37°C.[6] Prepare working solutions of this compound, NADPH, and any inhibitors to be tested.

-

Reaction Setup: In a cuvette or well of a microplate, combine the assay buffer, NADPH solution, and the enzyme sample. For inhibitor screening, pre-incubate the enzyme with the inhibitor for a defined period.

-

Initiation of Reaction: Start the reaction by adding the this compound substrate solution and mix thoroughly.

-

Kinetic Measurement: Immediately begin recording the absorbance at 340 nm at regular intervals (e.g., every 15-30 seconds) for a set duration (e.g., 5-10 minutes).[6]

-

Data Analysis: Calculate the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the kinetic curve. The enzyme activity can be calculated using the Beer-Lambert law (molar extinction coefficient of NADPH at 340 nm is 6220 M⁻¹cm⁻¹).[2] For inhibition studies, calculate the percentage of inhibition relative to a control without the inhibitor to determine IC₅₀ values.[11]

Akira Endo's Screening of Fungal Metabolites

This experimental workflow outlines the high-throughput screening process used by Akira Endo to discover the first statin.[16]

Principle: The screening was based on a two-step assay to identify microbial extracts that inhibited cholesterol synthesis at a step prior to mevalonate formation.[16] The primary assay measured the incorporation of radiolabeled acetate (B1210297) into cholesterol in rat liver homogenates.[17]

Workflow:

Caption: Experimental workflow for the discovery of statins.

Brown and Goldstein's Cultured Human Fibroblast Assay

This experimental system was crucial for elucidating the role of the LDL receptor in cholesterol homeostasis.[18]

Principle: Cultured human fibroblasts are used as a model system to study the binding, uptake, and degradation of LDL, and the subsequent regulation of intracellular cholesterol synthesis.[13]

Materials:

-

Human skin fibroblast cell lines (from normal individuals and FH patients)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics[19]

-

Lipoprotein-deficient serum (LPDS)

-

¹²⁵I-labeled LDL

-

Reagents for quantifying cholesterol and protein

-

Cell culture incubators, dishes, and other standard cell culture equipment

Procedure:

-

Cell Culture: Grow human fibroblasts in standard cell culture conditions.[19] To study the regulation of the LDL receptor, cells are often pre-incubated in medium containing LPDS to upregulate receptor expression.

-

LDL Binding Assay:

-

Incubate the cultured fibroblasts at 4°C with varying concentrations of ¹²⁵I-labeled LDL. The low temperature allows for binding to the cell surface receptors without significant internalization.

-

After incubation, wash the cells extensively to remove unbound ¹²⁵I-LDL.

-

Lyse the cells and measure the amount of cell-associated radioactivity to quantify LDL binding.

-

-

LDL Internalization and Degradation Assay:

-

Incubate the cells with ¹²⁵I-labeled LDL at 37°C to allow for both binding and internalization.

-

To measure internalization, treat the cells with a reagent (e.g., heparin) to release surface-bound LDL, then measure the remaining cell-associated radioactivity.

-

To measure degradation, quantify the amount of acid-soluble radioactivity (representing degraded LDL) released into the culture medium.

-

-

Measurement of this compound Reductase Activity: After incubating cells with or without LDL, prepare cell lysates and measure this compound reductase activity using the spectrophotometric assay described above to assess the feedback regulation of the enzyme.

Quantitative Data Summary

The following tables summarize key quantitative data related to the this compound reductase pathway and its inhibition by statins.

Table 1: Inhibitory Potency of Various Statins on this compound Reductase

| Statin | IC₅₀ (nM) | Kᵢ (nM) |

| Atorvastatin | 10.5[11] | ~14[20] |

| Fluvastatin | 4.9[11] | - |

| Lovastatin | - | - |

| Pitavastatin | 3.2[11] | - |

| Pravastatin | 20.1[11] | ~250[21] |

| Rosuvastatin | 3.9[11] | ~2[21] |

| Simvastatin (acid form) | 5.8[11] | - |

IC₅₀ (Half-maximal inhibitory concentration) and Kᵢ (Inhibition constant) values can vary depending on the assay conditions.

Table 2: Efficacy of Different Statins in Lowering LDL Cholesterol in Clinical Trials

| Statin | Daily Dose (mg) | Mean LDL-C Reduction (%) |

| Atorvastatin | 10 | ~34[22] |

| 20 | ~41[22] | |

| 40 | ~48[22] | |

| 80 | ~54[22] | |

| Fluvastatin | 40 | ~27[22] |

| 80 | ~34[22] | |

| Lovastatin | 20 | ~27[22] |

| 40 | ~34[22] | |

| 80 | ~41[22] | |

| Pravastatin | 20 | ~27[22] |

| 40 | ~34[22] | |

| 80 | ~41[22] | |

| Rosuvastatin | 10 | ~48[22] |

| 20 | ~54[22] | |

| 40 | ~60[22] | |

| Simvastatin | 10 | ~27[22] |

| 20 | ~34[22] | |

| 40 | ~41[22] | |

| 80 | ~48[22] |

LDL-C reduction percentages are approximate and can vary based on the patient population and study design.

Conclusion

The discovery and elucidation of the this compound reductase pathway represent a triumph of biomedical research. From the initial characterization of cholesterol to the development of life-saving statin medications, the journey has been marked by meticulous experimentation, brilliant insights, and the dedicated efforts of countless scientists. This in-depth guide has provided a technical overview of this fascinating history, from the core signaling pathways to the detailed experimental protocols that enabled these discoveries. For researchers, scientists, and drug development professionals, a thorough understanding of this history is not merely an academic exercise; it provides a foundational knowledge base for future innovations in the ongoing quest to combat cardiovascular disease and other metabolic disorders. The continued exploration of this pathway and its intricate regulatory mechanisms promises to yield new therapeutic strategies for years to come.

References

- 1. SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. A pathway approach to investigate the function and regulation of SREBPs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. iosrjournals.org [iosrjournals.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. kosheeka.com [kosheeka.com]

- 8. Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sterol Regulatory Element-binding Protein (SREBP) Cleavage Regulates Golgi-to-Endoplasmic Reticulum Recycling of SREBP Cleavage-activating Protein (SCAP) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fibroblasts as an experimental model system for the study of comparative physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Brown and Goldstein: The Cholesterol Chronicles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Regulation of the activity of the low density lipoprotein receptor in human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. merckmillipore.com [merckmillipore.com]

- 16. From Fleming to Endo: The discovery of statins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Akira Endo, who discovered a “penicillin” for heart attacks (1933 to 2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ahajournals.org [ahajournals.org]

- 19. Human primary fibroblast culture [protocols.io]

- 20. researchgate.net [researchgate.net]

- 21. Binding thermodynamics of statins to this compound reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Table 1. [Approximate Effect of Different Doses of Statins on LDL-C Levels]. - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

HMG-CoA structure, function, and biochemical properties

An In-depth Technical Guide to 3-Hydroxy-3-Methylglutaryl-Coenzyme A (HMG-CoA)

Introduction

3-Hydroxy-3-methylglutaryl-coenzyme A (this compound) is a pivotal intermediate metabolite situated at a critical crossroads of cellular metabolism. It serves as a precursor for the biosynthesis of two fundamentally important classes of molecules: cholesterol and ketone bodies. The metabolic fate of this compound is determined by distinct enzymes localized in different cellular compartments, highlighting a sophisticated regulatory system that governs metabolic flux in response to varying physiological conditions. Its central role makes the enzymes that produce and consume it significant targets for therapeutic intervention, most notably in the management of hypercholesterolemia. This guide provides a comprehensive overview of the structure, function, and biochemical properties of this compound, intended for researchers, scientists, and professionals in drug development.

This compound: Structure and Biochemical Properties

This compound, also known as β-Hydroxy β-methylglutaryl-CoA, is an organic molecule derived from the condensation of acetyl-CoA and acetoacetyl-CoA.[1] Its structure features a coenzyme A moiety linked via a thioester bond to 3-hydroxy-3-methylglutaric acid.

Molecular Profile

The fundamental biochemical properties of this compound are summarized in the table below, providing a quantitative snapshot of the molecule.

| Property | Value | Reference(s) |

| Full Name | 3-hydroxy-3-methylglutaryl-coenzyme A | [1][2] |

| Synonyms | β-Hydroxy β-methylglutaryl-CoA, (S)-3-hydroxy-3-methylglutaryl-CoA, hydroxymethylglutaryl-CoA | [2] |

| Chemical Formula | C₂₇H₄₄N₇O₂₀P₃S | [2][3] |

| Molecular Weight | 911.66 g/mol | [2][4] |

| Canonical SMILES | CC(O)(CC(=O)O)CC(=O)SCCNC(=O)CCNC(=O)C(O)C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@H]1O--INVALID-LINK--[C@@H]1OP(=O)(O)O">C@HN1C=NC2=C1N=CN=C2N | [3] |

| Solubility | Soluble in water (50 mg/ml) | [5] |

Biological Functions and Metabolic Pathways

This compound is a branch-point intermediate in two major metabolic pathways: the mevalonate (B85504) pathway for cholesterol and isoprenoid synthesis, and the ketogenesis pathway for producing ketone bodies.[1] It is also an intermediate in the catabolism of the branched-chain amino acid, leucine.[5]

Cholesterol Biosynthesis (Mevalonate Pathway)

In the cytosol of hepatic cells and other tissues, this compound is directed towards the synthesis of cholesterol and various non-sterol isoprenoids essential for cellular function.[6] This pathway, known as the mevalonate pathway, is a critical anabolic process.

The synthesis begins with the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA.[7] Subsequently, this compound synthase catalyzes the condensation of acetoacetyl-CoA with another molecule of acetyl-CoA to yield this compound.[7][8] The next step is the committed and rate-limiting step of the entire pathway: the reduction of this compound to mevalonate, catalyzed by the enzyme this compound reductase (HMGCR).[6][9][10] This reaction consumes two molecules of NADPH.[11] Due to its rate-limiting nature, HMGCR is the principal site of regulation for cholesterol synthesis and the pharmacological target of statin drugs.[12][13]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C27H44N7O20P3S | CID 445127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for 3-Hydroxy-3-methylglutaryl-CoA (HMDB0001375) [hmdb.ca]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. byjus.com [byjus.com]

- 7. proteopedia.org [proteopedia.org]

- 8. Hydroxymethylglutaryl-CoA synthase - Wikipedia [en.wikipedia.org]

- 9. This compound reductase - Wikipedia [en.wikipedia.org]

- 10. The 3-hydroxy-3-methylglutaryl coenzyme-A (this compound) reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. This compound: Significance and symbolism [wisdomlib.org]

- 13. 6.35 Cholesterol Synthesis | Nutrition Flexbook [courses.lumenlearning.com]

The Central Role of 3-Hydroxy-3-Methylglutaryl-Coenzyme A in Metabolic Regulation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) stands as a critical branch-point metabolite, occupying a central nexus in several key metabolic pathways essential for cellular homeostasis. Its metabolism is tightly regulated, and dysregulation is implicated in numerous disease states, making the enzymes that produce and consume it significant targets for therapeutic intervention. This technical guide provides a comprehensive overview of the multifaceted role of this compound in cholesterol biosynthesis via the mevalonate (B85504) pathway, ketogenesis, and the catabolism of the branched-chain amino acid leucine (B10760876). We delve into the intricate regulatory mechanisms governing this compound metabolism, present quantitative data on key enzymatic reactions, and provide detailed experimental protocols for the study of this pivotal molecule. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of metabolism, endocrinology, and pharmacology.

This compound in Metabolic Pathways

This compound is a thioester intermediate formed from three molecules of acetyl-CoA. It serves as a substrate for two key enzymes, this compound reductase and this compound lyase, which direct its fate towards distinct metabolic outcomes.

The Mevalonate Pathway and Cholesterol Biosynthesis

In the cytosol, this compound is a crucial precursor for the synthesis of cholesterol and other isoprenoids. This process, known as the mevalonate pathway, is initiated by the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, which then combines with a third acetyl-CoA to yield this compound.[1]

The committed and rate-limiting step in cholesterol biosynthesis is the reduction of this compound to mevalonate, a reaction catalyzed by the enzyme this compound reductase (HMGCR).[2][3] This enzymatic step is the primary target of the widely used cholesterol-lowering drugs known as statins.[4] The subsequent reactions of the mevalonate pathway lead to the production of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the five-carbon building blocks for a vast array of isoprenoid compounds, including cholesterol, steroid hormones, coenzyme Q10, and dolichol.[4]

Figure 1: The Mevalonate Pathway.

Ketogenesis

In the mitochondria of liver cells, this compound plays a pivotal role in ketogenesis, the process of producing ketone bodies (acetoacetate, β-hydroxybutyrate, and acetone) that serve as an alternative energy source for extrahepatic tissues, particularly during periods of fasting, prolonged exercise, or low carbohydrate intake.[5]

The ketogenic pathway begins with the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, catalyzed by thiolase.[6] Subsequently, mitochondrial this compound synthase catalyzes the condensation of acetoacetyl-CoA with another molecule of acetyl-CoA to form this compound.[7] this compound is then cleaved by this compound lyase to yield acetoacetate (B1235776) and acetyl-CoA.[5] Acetoacetate can then be reduced to β-hydroxybutyrate or spontaneously decarboxylate to acetone.[5]

Figure 2: The Ketogenesis Pathway.

Leucine Metabolism

This compound is also a key intermediate in the catabolism of the essential branched-chain amino acid, leucine.[8] The breakdown of leucine ultimately yields acetyl-CoA and acetoacetate, classifying it as a ketogenic amino acid. The final steps of leucine degradation converge with the ketogenesis pathway. After a series of initial reactions, the carbon skeleton of leucine is converted to this compound, which is then cleaved by this compound lyase to produce acetyl-CoA and acetoacetate.[9]

Figure 3: this compound in Leucine Catabolism.

Regulation of this compound Metabolism

The metabolic fate of this compound is subject to stringent regulation at multiple levels, including transcriptional control, post-translational modifications, and allosteric regulation of the key enzymes involved.

Regulation of Cholesterol Synthesis: The SREBP Pathway

The transcription of genes encoding enzymes of the mevalonate pathway, including this compound synthase and this compound reductase, is primarily regulated by the Sterol Regulatory Element-Binding Protein 2 (SREBP-2).[6] SREBP-2 is a transcription factor that resides in the endoplasmic reticulum (ER) membrane in an inactive precursor form, bound to the SREBP Cleavage-Activating Protein (SCAP).

When cellular sterol levels are low, the SCAP-SREBP-2 complex is transported to the Golgi apparatus. In the Golgi, SREBP-2 undergoes sequential proteolytic cleavage by Site-1 Protease (S1P) and Site-2 Protease (S2P).[10] This releases the N-terminal domain of SREBP-2, which then translocates to the nucleus and binds to Sterol Regulatory Elements (SREs) in the promoter regions of target genes, activating their transcription.[4] Conversely, when cellular sterol levels are high, SCAP binds to cholesterol and undergoes a conformational change that promotes its interaction with the Insulin-induced gene (INSIG) protein, retaining the SCAP-SREBP-2 complex in the ER and preventing its activation.[10]

Figure 4: SREBP-2 Pathway for Cholesterol Synthesis Regulation.

Regulation of Ketogenesis

Ketogenesis is primarily regulated by the hormonal state of the body, with insulin (B600854) and glucagon (B607659) playing opposing roles.[11] During periods of low blood glucose, glucagon levels rise, while insulin levels fall. Glucagon stimulates ketogenesis in the liver, in part by increasing the activity of carnitine palmitoyltransferase I (CPT1), which facilitates the transport of fatty acids into the mitochondria for β-oxidation, thereby increasing the supply of acetyl-CoA for ketone body production.[8] Insulin, on the other hand, potently inhibits ketogenesis by suppressing lipolysis in adipose tissue, reducing the availability of fatty acids, and by direct effects on the liver.[12]

Quantitative Data

The following tables summarize key quantitative data for the enzymes involved in this compound metabolism. It is important to note that these values can vary depending on the specific organism, tissue, and experimental conditions.

| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Organism/Tissue | Reference |

| This compound Synthase (cytosolic) | Acetyl-CoA | 20-50 | - | Rat Liver | [13] |

| Acetoacetyl-CoA | 0.35 | - | Avian Liver | [14] | |

| This compound Synthase (mitochondrial) | Acetyl-CoA | 10-100 | - | Bovine Liver | [13] |

| Acetoacetyl-CoA | 2-10 | - | Bovine Liver | [13] | |

| This compound Reductase | This compound | 1-4 | - | Human | [3] |

| NADPH | 20-50 | - | Human | [3] | |

| This compound Lyase | This compound | 26 | 136 | Human | [15] |

| Table 1: Kinetic Parameters of Key Enzymes in this compound Metabolism. |

| Statin | IC50 (nM) | Reference |

| Atorvastatin | 8.2 | [16] |

| Fluvastatin | 28 | [17] |

| Lovastatin | 23 | [18] |

| Pravastatin | 44.1 | [16] |

| Rosuvastatin | 5.4 | [16] |

| Simvastatin | 11.2 | [16] |

| Table 2: IC50 Values of Statins for this compound Reductase. |

Experimental Protocols

Spectrophotometric Assay of this compound Reductase Activity

This protocol is based on monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.[7]

Materials:

-

This compound Reductase Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, 1 mM EDTA, 2 mM DTT)

-

NADPH solution (e.g., 10 mM in assay buffer)

-

This compound solution (e.g., 10 mM in assay buffer)

-

Purified this compound reductase or cell/tissue lysate

-

UV-transparent 96-well plate or cuvettes

-

Spectrophotometer capable of kinetic measurements at 340 nm

Procedure:

-

Prepare a reaction mixture in a 96-well plate or cuvette containing the assay buffer, NADPH (final concentration ~0.2 mM), and the enzyme sample.

-

For inhibitor screening, add the test compound and pre-incubate with the enzyme for a specified time (e.g., 10 minutes) at 37°C.

-

Initiate the reaction by adding this compound (final concentration ~0.1 mM).

-

Immediately begin monitoring the decrease in absorbance at 340 nm at 37°C for a set period (e.g., 10-20 minutes), taking readings at regular intervals (e.g., every 30 seconds).

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. The activity can be calculated using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).

Figure 5: this compound Reductase Activity Assay Workflow.

Quantification of this compound by LC-MS/MS

This protocol provides a general workflow for the sensitive and specific quantification of this compound in biological samples.[19]

Materials:

-

Internal standard (e.g., ¹³C-labeled this compound)

-

Cold extraction solvent (e.g., 80% methanol)

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

Rapidly quench metabolism in tissues or cells (e.g., by snap-freezing in liquid nitrogen).

-

Homogenize the sample in cold extraction solvent containing the internal standard.

-

Centrifuge to pellet proteins and other debris.

-

Collect the supernatant.

-

-

Solid-Phase Extraction (for sample cleanup and concentration):

-

Condition the SPE cartridge with methanol (B129727) and then water.

-

Load the supernatant onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute this compound with an appropriate solvent (e.g., methanol with ammonium (B1175870) acetate).

-

Dry the eluate under a stream of nitrogen.

-

Reconstitute the sample in a solvent compatible with the LC mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto a suitable LC column (e.g., C18).

-

Separate this compound from other metabolites using an appropriate gradient.

-

Detect and quantify this compound and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Construct a calibration curve using known concentrations of this compound standards.

-

Determine the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Figure 6: LC-MS/MS Workflow for this compound Quantification.

Conclusion

This compound is a cornerstone of cellular metabolism, with its flux through various pathways having profound implications for health and disease. A thorough understanding of its synthesis, utilization, and regulation is paramount for the development of novel therapeutic strategies targeting metabolic disorders. This technical guide has provided a detailed overview of the pivotal roles of this compound, supported by quantitative data and practical experimental protocols. It is our hope that this resource will facilitate further research into the intricate world of this compound metabolism and its therapeutic manipulation.

References

- 1. scispace.com [scispace.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Kinetic characterization of an oxidative, cooperative this compound reductase from Burkholderia cenocepacia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are SREBP-2 inhibitors and how do they work? [synapse.patsnap.com]

- 5. diabetesjournals.org [diabetesjournals.org]

- 6. Srebp2: A master regulator of sterol and fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. academic.oup.com [academic.oup.com]

- 9. 3-Hydroxy-3-methylglutaryl-CoA lyase - Wikipedia [en.wikipedia.org]

- 10. SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regulatory mechanism of ketogenesis by glucagon and insulin in isolated and cultured hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. diabetesjournals.org [diabetesjournals.org]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Functional Insights into Human this compound Lyase from Structures of Acyl-CoA-containing Ternary Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. thieme-connect.com [thieme-connect.com]

- 17. Binding thermodynamics of statins to this compound reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

Foundational Studies on HMG-CoA and its Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) and the intricate regulatory networks governing its metabolism. Central to this discussion is this compound reductase (HMGCR), the rate-limiting enzyme in the mevalonate (B85504) pathway and the primary target for cholesterol-lowering therapies.[1]

Introduction to this compound

This compound is a critical intermediate in the mevalonate pathway, which is responsible for the synthesis of cholesterol and a variety of non-sterol isoprenoids essential for cellular function.[2] The conversion of this compound to mevalonic acid, catalyzed by this compound reductase (HMGCR), is the committed and rate-limiting step in this pathway.[3][4] Given its pivotal role, HMGCR is subject to complex feedback mechanisms that ensure cellular cholesterol homeostasis is maintained.[5]

The Mevalonate Pathway: A Core Metabolic Route

The mevalonate pathway begins with the condensation of acetyl-CoA and culminates in the production of cholesterol, as well as non-sterol isoprenoids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are vital for processes such as protein prenylation, dolichol synthesis (for N-linked glycosylation), and the production of coenzyme Q.

Multi-Level Regulation of this compound Reductase (HMGCR)

The activity of HMGCR is tightly controlled at the transcriptional, translational, and post-translational levels to respond to cellular sterol concentrations.[1][6]

The primary mechanism for regulating HMGCR gene expression is the Sterol Regulatory Element-Binding Protein 2 (SREBP-2) pathway.[7][8]

-

High Sterol Levels: When cellular cholesterol is abundant, SREBP-2 is retained in the endoplasmic reticulum (ER) as an inactive precursor, bound to the SREBP-cleavage activating protein (SCAP). This complex is held in the ER by Insulin-induced gene (Insig) proteins.[3]

-

Low Sterol Levels: When sterol levels fall, Insig dissociates from the SCAP-SREBP-2 complex.[9] This allows SCAP to escort SREBP-2 from the ER to the Golgi apparatus.[9] In the Golgi, SREBP-2 undergoes sequential proteolytic cleavage by two proteases, releasing its N-terminal domain (nSREBP-2).[7][9] This active fragment translocates to the nucleus, where it binds to Sterol Regulatory Elements (SREs) in the promoter region of the HMGCR gene, thereby activating its transcription.[9][10]

References

- 1. This compound reductase - Wikipedia [en.wikipedia.org]

- 2. Posttranslational Regulation of HMG CoA Reductase, the Rate-Limiting Enzyme in Synthesis of Cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulation of this compound reductase and cholesterol metabolism [infobiochem.com]

- 4. Molecular Pathways Underlying Cholesterol Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journalwjarr.com [journalwjarr.com]

- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 7. Srebp2: A master regulator of sterol and fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What are SREBP-2 inhibitors and how do they work? [synapse.patsnap.com]

- 10. mdpi.com [mdpi.com]

HMG-CoA Reductase: A Structural and Biochemical Guide for Drug Development

Introduction

3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase is a pivotal enzyme in the mevalonate (B85504) pathway, which is responsible for the endogenous synthesis of cholesterol and other essential isoprenoids. As the rate-limiting step, it represents a critical control point and has been the primary target for the development of cholesterol-lowering drugs, most notably the statin class of inhibitors. This guide provides an in-depth examination of the structure, biochemistry, and regulation of this compound reductase, tailored for researchers, scientists, and professionals in the field of drug development.

I. Molecular Structure of this compound Reductase

This compound reductase is an integral membrane protein located in the endoplasmic reticulum. It is composed of three distinct domains: a transmembrane domain, a soluble catalytic domain, and a linker domain connecting the two.

-

Transmembrane Domain: This N-terminal domain consists of multiple membrane-spanning helices that anchor the enzyme to the endoplasmic reticulum. This domain is also critically involved in the sterol-sensing regulatory mechanism of the enzyme.

-

Linker Domain: A flexible linker region connects the transmembrane and catalytic domains, allowing for conformational changes and regulatory interactions.

-

Catalytic Domain: The C-terminal catalytic domain protrudes into the cytosol and contains the active site where the conversion of this compound to mevalonate occurs. This domain is the target of statin drugs. The active site itself is located at the interface of two monomers of the functional dimer, with residues from both contributing to substrate binding and catalysis.

The binding of this compound and the cofactor NADPH induces a significant conformational change, enclosing the substrate within the active site and shielding it from the solvent.

II. Biochemistry and Catalytic Mechanism

The enzymatic reaction catalyzed by this compound reductase is a two-step reduction of this compound to mevalonate, utilizing two molecules of NADPH as the reducing agent.

The reaction proceeds as follows: this compound + 2 NADPH + 2 H+ → Mevalonate + 2 NADP+ + Coenzyme A

The catalytic mechanism involves a series of hydride transfers from NADPH. The first reduction converts this compound to a mevaldehyde intermediate, which remains bound to the enzyme. A second hydride transfer from another NADPH molecule then reduces mevaldehyde to mevalonate.

III. Regulation of this compound Reductase

The activity of this compound reductase is tightly regulated through a multi-tiered system involving transcriptional control, post-transcriptional modifications, and protein degradation.

-

Transcriptional Regulation (SREBP Pathway): The primary mechanism for regulating this compound reductase levels is through the Sterol Regulatory Element-Binding Protein (SREBP) pathway. When cellular sterol levels are low, SREBP is cleaved and activated, translocating to the nucleus where it binds to the sterol regulatory element (SRE) in the promoter region of the this compound reductase gene, upregulating its transcription. Conversely, high sterol levels inhibit SREBP activation, leading to decreased transcription of this compound reductase.

Caption: The SREBP pathway for transcriptional regulation of this compound reductase.

-

Post-Transcriptional Regulation: The phosphorylation of this compound reductase by AMP-activated protein kinase (AMPK) leads to its inactivation. This provides a rapid mechanism to downregulate cholesterol synthesis in response to low cellular energy levels.

-

Protein Degradation: The stability of the this compound reductase protein is also regulated. High levels of sterols and certain non-sterol isoprenoids promote the ubiquitination and subsequent proteasomal degradation of the enzyme.

IV. Quantitative Data

The following tables summarize key quantitative data for human this compound reductase and its inhibitors.

Table 1: Kinetic Parameters of Human this compound Reductase

| Substrate | Michaelis Constant (Km) |

| This compound | 4 µM |

| NADPH | 45 µM |

Table 2: Inhibitory Constants (Ki) of Common Statins

| Statin | Ki (nM) |

| Atorvastatin | 0.2 |

| Simvastatin | 0.1 |

| Rosuvastatin | 0.1 |

| Pravastatin | 1.9 |

| Lovastatin | 0.6 |

V. Experimental Protocols

1. This compound Reductase Activity Assay (Spectrophotometric)

This protocol outlines a common method for measuring this compound reductase activity by monitoring the decrease in NADPH concentration.

-

Principle: The oxidation of NADPH to NADP+ is accompanied by a decrease in absorbance at 340 nm. The rate of this decrease is directly proportional to the enzyme activity.

-

Reagents:

-

Assay Buffer: 100 mM potassium phosphate, pH 7.4, 100 mM KCl, 1 mM EDTA, 5 mM DTT.

-

This compound substrate solution.

-

NADPH solution.

-

Purified this compound reductase enzyme.

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer and this compound in a cuvette.

-

Add the purified this compound reductase enzyme to the mixture and incubate at 37°C.

-

Initiate the reaction by adding NADPH.

-

Immediately begin monitoring the absorbance at 340 nm for 5-10 minutes.

-

Calculate the rate of NADPH oxidation using the Beer-Lambert law (ε340 for NADPH = 6220 M-1cm-1).

-

Caption: Workflow for a spectrophotometric this compound reductase activity assay.

2. Expression and Purification of the Catalytic Domain of this compound Reductase

This protocol describes a general workflow for obtaining purified, soluble this compound reductase catalytic domain for structural and biochemical studies.

-

Principle: The gene encoding the catalytic domain is cloned into an expression vector, expressed in a suitable host (e.g., E. coli), and purified using affinity chromatography.

-

Methodology:

-

Cloning: The DNA sequence encoding the C-terminal catalytic domain of human this compound reductase is cloned into a bacterial expression vector, often with an N-terminal affinity tag (e.g., His-tag).

-

Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of IPTG.

-

Lysis: Bacterial cells are harvested and lysed by sonication or high-pressure homogenization in a lysis buffer containing protease inhibitors.

-

Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins).

-

Elution: The bound protein is eluted from the column using a high concentration of imidazole (B134444) or by changing the pH.

-

Size-Exclusion Chromatography: For higher purity, the eluted protein can be further purified by size-exclusion chromatography to remove aggregates and other contaminants.

-

Purity Assessment: The purity of the final protein sample is assessed by SDS-PAGE.

-

Caption: General workflow for the expression and purification of this compound reductase.

VI. Conclusion

This compound reductase remains a subject of intense research due to its central role in cholesterol metabolism and its importance as a therapeutic target. A thorough understanding of its structure, enzymatic mechanism, and complex regulatory networks is essential for the development of new and improved inhibitors. The protocols and data presented in this guide serve as a valuable resource for researchers dedicated to advancing our knowledge of this critical enzyme and its role in human health and disease.

The Nexus of Cholesterol Synthesis: An In-depth Guide to the Regulation of HMG-CoA Reductase

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase (HMGCR) stands as the rate-limiting enzyme in the mevalonate (B85504) pathway, the metabolic route responsible for the synthesis of cholesterol and various non-sterol isoprenoids essential for cellular function.[1] Given its critical role, HMGCR is subject to a sophisticated and multi-layered regulatory network to maintain cellular cholesterol homeostasis. This technical guide provides a comprehensive overview of the intricate mechanisms governing HMGCR activity, including transcriptional, post-translational, and hormonal control. We delve into the detailed experimental protocols used to investigate these processes and present key quantitative data in a structured format. Furthermore, this document offers visual representations of the core signaling pathways and experimental workflows through detailed diagrams, aiming to equip researchers and drug development professionals with a thorough understanding of this compound reductase regulation.

Introduction

This compound reductase catalyzes the conversion of this compound to mevalonic acid, a committed step in the biosynthesis of cholesterol.[2] This enzymatic reaction is a focal point for cellular cholesterol regulation and the primary target for the widely prescribed cholesterol-lowering drugs, statins.[3][4] The intricate control of HMGCR activity is crucial for preventing the overaccumulation of cholesterol while ensuring a sufficient supply of essential isoprenoids. This regulation occurs at multiple levels: gene transcription, protein translation, protein degradation, and post-translational modifications.[1][2] Understanding these regulatory mechanisms is paramount for the development of novel therapeutic strategies targeting hypercholesterolemia and related metabolic disorders.

Transcriptional Regulation via SREBPs

The transcription of the HMGCR gene is predominantly controlled by the Sterol Regulatory Element-Binding Proteins (SREBPs), particularly SREBP-2.[5][6] SREBPs are transcription factors that, in response to low cellular sterol levels, activate the expression of genes involved in cholesterol synthesis and uptake.[7]

The SREBP Pathway

Under conditions of high cellular cholesterol, SREBPs are retained in the endoplasmic reticulum (ER) through an interaction with SREBP cleavage-activating protein (SCAP).[1][5] When cholesterol levels are high, SCAP binds to another ER resident protein, Insulin (B600854) Induced Gene (Insig), forming a stable complex that prevents the transport of the SREBP-SCAP complex to the Golgi apparatus.[5][7]

Conversely, when cellular sterol levels fall, SCAP undergoes a conformational change, causing it to dissociate from Insig.[7] This dissociation allows the SREBP-SCAP complex to be incorporated into COPII-coated vesicles and transported to the Golgi.[7] In the Golgi, SREBP is sequentially cleaved by two proteases, Site-1 Protease (S1P) and Site-2 Protease (S2P). This proteolytic cleavage releases the N-terminal domain of SREBP, which then translocates to the nucleus.[8] Inside the nucleus, the mature SREBP binds to Sterol Regulatory Elements (SREs) in the promoter regions of target genes, including HMGCR, thereby upregulating their transcription.[6][7]

Post-Translational Regulation

The activity of HMGCR is also finely tuned through post-translational modifications, primarily phosphorylation and ubiquitination, which respectively lead to acute inactivation and degradation of the enzyme.

Phosphorylation by AMPK

AMP-activated protein kinase (AMPK), a key cellular energy sensor, plays a crucial role in the short-term regulation of HMGCR.[9] When the cellular AMP/ATP ratio is high, indicating low energy status, AMPK is activated. Activated AMPK phosphorylates HMGCR at serine 872, leading to its inactivation.[9][10][11] This phosphorylation event reduces the enzyme's affinity for its substrate, this compound, thereby halting cholesterol synthesis to conserve energy.[2] Conversely, when cellular energy levels are high, protein phosphatases dephosphorylate and activate HMGCR.[12]

Ubiquitination and Proteasomal Degradation

The amount of HMGCR protein is controlled by a process of sterol-accelerated degradation.[13][14] High levels of sterols, particularly oxysterols, trigger the ubiquitination and subsequent degradation of HMGCR by the proteasome.[15][16] This process is mediated by the Insig proteins, which, upon binding to sterols, recruit E3 ubiquitin ligases such as gp78 and RNF145 to HMGCR.[17][18] These ligases attach ubiquitin chains to specific lysine (B10760008) residues on HMGCR, marking it for recognition and degradation by the 26S proteasome.[9][16]

Hormonal Regulation

The activity of HMGCR is also modulated by hormones, primarily insulin and glucagon (B607659), which reflect the body's overall metabolic state.[19]

-

Insulin: In the fed state, high levels of insulin upregulate the expression of HMGCR.[20][21] This is achieved through the activation of the SREBP pathway, leading to increased cholesterol synthesis to support processes like the formation of lipoproteins for fat transport.[21]

-

Glucagon: In the fasting state, glucagon is released and acts to decrease HMGCR activity.[19] Glucagon promotes the phosphorylation and inactivation of HMGCR, likely through the activation of AMPK.[12] This ensures that cholesterol synthesis is curtailed when energy resources are scarce.

Quantitative Data on this compound Reductase Regulation

The following table summarizes key quantitative findings from studies on this compound reductase regulation.

| Regulatory Factor | Condition | Effect on HMGCR | Quantitative Change | Reference |

| Lovastatin | Treatment of IM-9 cells | Increased HMGR activity | 5-fold to 40-fold increase with increasing concentrations | [22] |

| Insulin | Administration to diabetic rats | Restored mRNA and protein levels | mRNA levels restored from 12% of control to normal levels | [20] |